6edDTP

概要

説明

6edDTP is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6edDTP typically involves multiple steps, including the protection of functional groups, formation of the nucleoside structure, and subsequent deprotection. Common reagents used in these reactions include phosphoramidites, protecting groups like dimethoxytrityl (DMT), and various catalysts.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. These processes are optimized for high yield and purity, employing stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

6edDTP can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

科学的研究の応用

6edDTP has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for its potential as an antiviral or anticancer agent.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

作用機序

The mechanism of action of 6edDTP involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, disrupting their normal function.

類似化合物との比較

Similar Compounds

9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)adenine: Another nucleoside analog with similar structural features.

9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)guanine: A nucleoside analog used in antiviral research.

9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)cytosine: Studied for its potential therapeutic applications.

Uniqueness

6edDTP is unique due to its specific structural modifications, which may confer distinct biological activities and interactions compared to other nucleoside analogs. These unique features can make it a valuable tool in research and potential therapeutic applications.

生物活性

6edDTP, a synthetic nucleoside analog, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. As a nucleoside analog, it mimics the structure of naturally occurring nucleosides, which are critical for nucleic acid synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

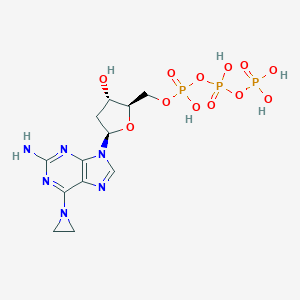

Chemical Structure and Synthesis

This compound is characterized by specific structural modifications that differentiate it from other nucleoside analogs. The synthesis typically involves multiple steps, including protecting functional groups and forming the nucleoside structure using phosphoramidites and various catalysts. The unique structure of this compound may confer distinct biological activities, making it a valuable tool in scientific research.

The primary mechanism of action for this compound involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This interference can inhibit viral replication and cancer cell proliferation by targeting enzymes involved in nucleic acid metabolism.

Key Mechanisms:

- Inhibition of DNA/RNA Synthesis : By mimicking natural nucleotides, this compound can be incorporated into growing DNA or RNA strands, leading to chain termination.

- Enzyme Interaction : It may inhibit specific enzymes such as polymerases or kinases that are crucial for nucleic acid metabolism.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication processes.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. It has shown promise in inhibiting cell proliferation in certain cancer cell lines.

Case Studies

Several studies have explored the biological effects of this compound:

-

Cell Proliferation Inhibition : A study demonstrated that treatment with this compound resulted in significant inhibition of proliferation in glioma cell lines. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls.

Treatment % Apoptosis (Early/Late) Cell Cycle Arrest (G2/M) Control 5% 25% This compound 62% (early), 20% (late) 51% - Gene Expression Modulation : Another study analyzed the expression of pro-apoptotic genes post-treatment with this compound. Results indicated a significant upregulation of Bax and p53, alongside downregulation of Bcl-2, suggesting a shift towards apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)adenine | Nucleic acid incorporation | Antiviral |

| 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)guanine | Nucleic acid incorporation | Antiviral |

| This compound | Nucleic acid incorporation + enzyme inhibition | Antiviral, anticancer potential |

特性

IUPAC Name |

[[(2R,3S,5R)-5-[2-amino-6-(aziridin-1-yl)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N6O12P3/c13-12-15-10(17-1-2-17)9-11(16-12)18(5-14-9)8-3-6(19)7(28-8)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h5-8,19H,1-4H2,(H,23,24)(H,25,26)(H2,13,15,16)(H2,20,21,22)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPYIXYWYDDYGF-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=NC(=NC3=C2N=CN3C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN1C2=NC(=NC3=C2N=CN3[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156686 | |

| Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130699-78-4 | |

| Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。